N,N-dimethyl-3,4-dihydroisoquinolin-5-amine
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Overview
Description
N,N-dimethyl-3,4-dihydroisoquinolin-5-amine is a chemical compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3,4-dihydroisoquinolin-5-amine typically involves the N-alkylation of 3,4-dihydroisoquinoline derivatives. One common method is the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3,4-dihydroisoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield iminium salts, while reduction can produce various reduced isoquinoline derivatives.
Scientific Research Applications
N,N-dimethyl-3,4-dihydroisoquinolin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3,4-dihydroisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3,4-dihydroisoquinoline
- 3,4-dihydroisoquinolin-1-amine
- N-alkylated 3,4-dihydroisoquinolinones
Uniqueness
N,N-dimethyl-3,4-dihydroisoquinolin-5-amine is unique due to its specific substitution pattern and the presence of the dimethylamino group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H14N2 |
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Molecular Weight |
174.24 g/mol |
IUPAC Name |
N,N-dimethyl-3,4-dihydroisoquinolin-5-amine |
InChI |
InChI=1S/C11H14N2/c1-13(2)11-5-3-4-9-8-12-7-6-10(9)11/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
WMAYBAZXQSCZKB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1CCN=C2 |
Origin of Product |
United States |
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